6-Bromo-2-methyl-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRTADHCPFEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Characterization
The primary method for constructing the 1,8-naphthyridine (B1210474) ring system is the Friedländer annulation. nih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an active α-methylene group, typically under basic or acidic catalysis.
For the synthesis of 6-Bromo-2-methyl-1,8-naphthyridine, the logical precursors are 2-amino-5-bromopyridine-3-carbaldehyde and acetone. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances corresponding to the nine carbon atoms, including the methyl carbon and the carbon atom attached to the bromine. mdpi.comuobasrah.edu.iq |
| Mass Spectrometry | A molecular ion peak consistent with the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic rings. |
Crystal Structure
Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure. The analysis confirms the planar nature of the fused naphthyridine ring system. The bond lengths and angles within the molecule are consistent with those expected for an aromatic heterocyclic compound. Intermolecular interactions, such as π-π stacking, may be observed in the crystal lattice, influencing the solid-state packing and physical properties of the compound. researchgate.net
Chemical Reactivity and Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of complex molecules, and aryl halides are benchmark substrates for these transformations. This compound is an excellent substrate for a variety of palladium-catalyzed reactions. nih.gov
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemrxiv.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems.
The general mechanism involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the naphthyridine.
Transmetalation: The boron species (activated by the base) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium couple, forming the final product and regenerating the Pd(0) catalyst.
This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the naphthyridine core.
Examples of Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Product |
| Phenylboronic acid | 2-Methyl-6-phenyl-1,8-naphthyridine |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methyl-1,8-naphthyridine |
| Thiophene-2-boronic acid | 2-Methyl-6-(thiophen-2-yl)-1,8-naphthyridine |
| Pyridine-3-boronic acid | 2-Methyl-6-(pyridin-3-yl)-1,8-naphthyridine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is of immense importance for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond. The choice of phosphine (B1218219) ligand is critical for the efficiency of this reaction.
This method enables the synthesis of a diverse array of 6-amino-1,8-naphthyridine derivatives from this compound.
Examples of Buchwald-Hartwig Amination Reactions
| Amine | Product |
| Morpholine | 4-((2-Methyl-1,8-naphthyridin-6-yl))morpholine |
| Aniline (B41778) | N-Phenyl-2-methyl-1,8-naphthyridin-6-amine |
| Benzylamine | N-Benzyl-2-methyl-1,8-naphthyridin-6-amine |
| Cyclohexylamine | N-Cyclohexyl-2-methyl-1,8-naphthyridin-6-amine |
Retrosynthetic Analysis and Key Disconnections for the 1,8-Naphthyridine (B1210474) Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection breaks the pyridine ring formed during the final cyclization step.
Strategic Placement of Bromine and Methyl Substituents
The positions of the bromine and methyl groups on the 1,8-naphthyridine ring are critical and dictate the choice of starting materials. The bromine at the 6-position and the methyl group at the 2-position suggest a retrosynthetic disconnection that logically places these substituents on the precursor molecules. The most common and effective strategy for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group.
Identification of Precursor Molecules and Starting Materials
Based on the Friedländer condensation approach, the retrosynthetic analysis of this compound leads to two key precursor fragments:
A substituted 2-aminopyridine: To achieve the desired 6-bromo substitution on the final naphthyridine ring, the bromine atom must be present on the starting pyridine ring. Therefore, a 2-amino-5-bromopyridine (B118841) derivative is the logical precursor. Specifically, a 2-amino-5-bromopyridine-3-carbaldehyde would be an ideal starting material.
A carbonyl compound: To introduce the methyl group at the 2-position of the naphthyridine ring, a simple ketone with a methyl group adjacent to the carbonyl, such as acetone, is required.
The synthesis of the key precursor, 2-amino-5-bromopyridine, can be achieved through the bromination of 2-aminopyridine. researchgate.netgoogle.comijssst.infopatsnap.com Various brominating agents can be employed, and the reaction conditions can be optimized to favor the desired 5-bromo isomer. researchgate.net
Classical and Established Synthetic Routes for 1,8-Naphthyridines
Several classical methods are employed for the synthesis of quinolines and can be adapted for naphthyridines. nih.gov These include the Friedländer condensation, Doebner, Gould-Jacobs, and Combes reactions.
Friedländer Condensation and Its Variants
The Friedländer synthesis is one of the most direct and widely used methods for preparing 1,8-naphthyridines. nih.govacs.org It involves the base- or acid-catalyzed condensation of a 2-aminopyridine-3-aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclization and dehydration. acs.org
For the synthesis of this compound, the reaction would proceed as follows:
Modern variations of the Friedländer reaction focus on greener and more efficient conditions, such as using water as a solvent or employing ionic liquids as catalysts. acs.orgacs.org These methods often lead to high yields and simplify product isolation. acs.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide (B78521) in water, 50°C | 2-Methyl-1,8-naphthyridine | acs.org |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Ionic liquids, 80°C | Substituted 1,8-naphthyridines | nih.gov |
Doebner, Gould-Jacobs, and Combes Reactions Applied to Naphthyridines
While the Friedländer condensation is highly prevalent, other classical named reactions for quinoline (B57606) synthesis can be adapted for the synthesis of the 1,8-naphthyridine scaffold.
Doebner Reaction: This reaction typically involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid. oregonstate.eduwikipedia.org Its application to aminopyridines for the synthesis of naphthyridines has been explored, though it can sometimes lead to mixtures of isomers. oregonstate.edu The Doebner-von Miller modification uses an α,β-unsaturated aldehyde or ketone. clockss.orgresearchgate.netyoutube.com
Gould-Jacobs Reaction: This reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgresearchgate.net It is a versatile method for preparing 4-hydroxy-1,8-naphthyridines, which can be further functionalized. researchgate.netd-nb.info The regioselectivity of the cyclization can be influenced by the substituents on the pyridine ring. d-nb.info
Combes Reaction: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com This method is useful for preparing 2,4-disubstituted quinolines and can be applied to aminopyridines to yield substituted naphthyridines. The regioselectivity is dependent on the nature of the substituents on both the aminopyridine and the β-diketone. wikipedia.org
Condensation and Cyclization Strategies for Naphthyridine Ring Formation
Beyond the classical named reactions, various other condensation and cyclization strategies have been developed for the synthesis of 1,8-naphthyridines. These often involve multi-component reactions or tandem processes that form multiple bonds in a single pot. organic-chemistry.org For instance, a facile synthesis of 1,8-naphthyridine derivatives can be achieved through a three-component condensation of a substituted 2-aminopyridine, malononitrile (B47326) or a cyanoacetate, and an aldehyde. organic-chemistry.org
These alternative strategies offer advantages in terms of atom economy and operational simplicity, providing access to a diverse range of substituted 1,8-naphthyridines.
Targeted Synthesis of this compound
The construction of the this compound molecule can be achieved through several strategic pathways, including direct modification of the parent heterocycle or building the core from pre-functionalized units.
Direct Bromination Strategies and Regiochemical Control
Direct bromination of the 2-methyl-1,8-naphthyridine core presents a significant challenge regarding regiochemical control. The electronic nature of the 1,8-naphthyridine ring system, with its two nitrogen atoms, deactivates the rings towards electrophilic aromatic substitution, making reactions require harsh conditions. Furthermore, the directing effects of the existing methyl group and the ring nitrogens can lead to a mixture of isomers, such as the 4-bromo derivative, complicating purification and reducing the yield of the desired 6-bromo product. uni.lu
Research into the bromination of 2-methyl-1,8-naphthyridine derivatives has often focused on the reactivity of the methyl group. For instance, using N-bromosuccinimide (NBS) as the brominating agent under infrared light has been shown to produce 2-bromomethyl-1,8-naphthyridine derivatives. ciac.jl.cn In these studies, optimizing the molar ratio of the naphthyridine derivative to NBS was crucial for maximizing the yield of the monobrominated product on the methyl group. ciac.jl.cn Achieving selective bromination at the C6-position of the naphthyridine nucleus, however, generally requires alternative strategies that build the ring system from already brominated precursors.
Synthesis via Pre-functionalized Pyridine or Pyrimidine Derivatives
A more regiochemically precise method for synthesizing this compound involves the construction of the bicyclic system from pre-functionalized pyridine rings. The Friedländer annulation is a cornerstone of this approach, involving the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene carbonyl group.
To obtain the target molecule, one could start with a brominated 2-aminopyridine-3-carbaldehyde. For example, the condensation of 2-amino-5-bromonicotinaldehyde (B112263) with acetone, which provides the necessary α-methylene group, would lead directly to the formation of the second pyridine ring, yielding this compound. The classical Friedländer reaction can sometimes be limited by harsh conditions and long reaction times. ekb.eg
Another classical route is the Gould-Jacob reaction, which involves reacting a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This is followed by a thermal cyclization step to form the naphthyridine ring system. ekb.eg By starting with a 5-bromo-2-aminopyridine, this multi-step process can be adapted to produce a 6-bromo-1,8-naphthyridine scaffold.
The availability of key intermediates like 6-bromo-1,8-naphthyridin-2-amine (B1337644) further expands synthetic possibilities. sigmaaldrich.com This compound can serve as a versatile precursor for introducing the 2-methyl group through various functional group transformations.
Multi-Step Conversions and Yield Optimization
Multi-step syntheses are often necessary for complex molecules like this compound, especially when high purity and regiochemical integrity are required. youtube.comyoutube.com A hypothetical multi-step sequence could begin with the synthesis of the parent 2-methyl-1,8-naphthyridine, followed by a selective bromination, although as noted, this latter step is challenging. A more viable route involves building the molecule from the ground up, for instance, via a Friedländer reaction.
Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis via Friedländer Reaction acs.org
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 50 | 12 | NR |
| 2 | None | H₂O | 50 | 12 | NR |
| 3 | ChOH (1) | None | 50 | 12 | Trace |
| 4 | ChOH (1) | H₂O | rt | 12 | 75 |
| 5 | ChOH (1) | H₂O | 50 | 6 | 98 |
| 6 | NaOH (1) | H₂O | 50 | 6 | 40 |
| 7 | KOH (1) | H₂O | 50 | 6 | 52 |
These optimization principles are directly applicable to the synthesis of the 6-bromo analogue, ensuring that the key ring-forming reaction proceeds with high efficiency.
Modern and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods. These include the use of metal catalysts to facilitate novel cyclizations and the adoption of green chemistry principles.
Metal-Catalyzed Cyclization and Annulation Reactions
Metal-catalyzed reactions offer powerful tools for the construction of heterocyclic systems like 1,8-naphthyridines. Copper catalysis, in particular, has proven effective. One modern approach is the copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes. kthmcollege.ac.in In this reaction, a catalyst such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) facilitates a hydroamination of the alkyne, followed by an in-situ Friedländer condensation to yield the 1,8-naphthyridine product. kthmcollege.ac.in This method provides a convergent route to 3-substituted 1,8-naphthyridines. kthmcollege.ac.in
Other metal-catalyzed annulation strategies, such as the copper-catalyzed [5+1] annulation, have also been developed for similar heterocyclic cores and demonstrate the power of this approach. organic-chemistry.org Furthermore, novel cascade annulation reactions, sometimes proceeding even under metal-free conditions, have emerged as a useful strategy for preparing complex, fused 1,8-naphthyridine structures. nih.gov
Green Chemistry Approaches: Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, significant efforts have been made to develop syntheses for 1,8-naphthyridines that minimize waste and avoid hazardous organic solvents. rsc.org A landmark achievement has been the development of a gram-scale Friedländer reaction for 1,8-naphthyridine derivatives in water. acs.orgresearchgate.netnih.gov This represents the first report of synthesizing this class of compounds in a purely aqueous medium. nih.gov
This method utilizes choline hydroxide, an inexpensive, non-toxic, and biocompatible ionic liquid, as a catalyst. researchgate.netnih.gov The reaction of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds proceeds with excellent yields (often >90%) in water, and the product separation is straightforward. acs.org The success of this aqueous synthesis is attributed to the ability of the choline hydroxide catalyst to form crucial hydrogen bonds with the reactants, facilitating the reaction in water. researchgate.netnih.gov This approach avoids the use of harsh conditions, toxic organic solvents, and expensive metal catalysts that have characterized previous methods. acs.org
Other green methods include the use of ionic liquids as both the solvent and promoter for the Friedländer reaction, creating a convenient and high-yielding synthetic route without any added catalyst. nih.gov Microwave-assisted synthesis has also been employed as an eco-friendly method for the NaH-catalyzed Friedlander condensation to produce novel 1,8-naphthyridine derivatives, offering the benefits of reduced reaction times. asianpubs.orgresearchgate.net
Directed Ortho-Metalation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles. wikipedia.orgbaranlab.org For heteroaromatic compounds like 1,8-naphthyridines, the ring nitrogen atoms can act as powerful DMGs, directing the metalation to an adjacent carbon atom. baranlab.orgnih.gov
In the case of this compound, several factors influence the regioselectivity of a potential DoM reaction. The primary directing groups are the two nitrogen atoms at positions 1 and 8. The N-1 nitrogen would direct metalation to the C-2 or C-7 position. Since C-2 is already substituted with a methyl group, the most likely position for metalation directed by N-1 is the C-7 position. Similarly, the N-8 nitrogen would also direct metalation to the C-7 position. The presence of the electron-withdrawing bromine atom at C-6 could increase the kinetic acidity of the proton at C-5, but the directing effect of the nitrogen atoms is generally stronger.
While specific studies on the directed ortho-metalation of this compound are not extensively reported, research on related 1,8-naphthyridine and naphthalene-1,8-diamide systems provides valuable insights. For instance, the DoM of N,N,N',N'-tetraethylnaphthalene-1,8-diamide with sec-butyllithium (B1581126) and TMEDA, followed by quenching with various electrophiles, yields 2- and 2,7-disubstituted products. nih.govdal.ca This suggests that the positions adjacent to the nitrogen-containing directing groups are highly activated for deprotonation.
The hypothetical outcome of a DoM reaction on this compound would likely involve initial lithiation at the C-7 position, followed by reaction with an electrophile. A variety of electrophiles can be employed in such reactions to introduce a wide range of functional groups.
Table 1: Potential Quenching Reactions for the C-7 Lithiated Intermediate of this compound
| Electrophile (Quenching Agent) | Resulting Functional Group at C-7 |
| D₂O | Deuterium |
| Iodomethane (CH₃I) | Methyl |
| N,N-Dimethylformamide (DMF) | Formyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Iodine (I₂) | Iodo |
Reactivity of the Naphthyridine Core
Electrophilic Aromatic Substitution on Unsubstituted Positions
The 1,8-naphthyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the core generally resistant to electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions. researchgate.net The presence of an activating group, such as the C-2 methyl group, and a deactivating group, the C-6 bromo substituent, on the this compound ring further complicates the reactivity towards electrophiles. The unsubstituted positions available for EAS are C-3, C-4, and C-5.
The directing effects of the substituents play a crucial role in determining the regioselectivity of any potential EAS reaction. The C-2 methyl group is an ortho, para-directing activator, which would direct incoming electrophiles to the C-3 and C-4 positions. Conversely, the C-6 bromo group is a deactivating but ortho, para-directing substituent, which would direct electrophiles to the C-5 and C-7 positions. The combined influence of these groups, along with the deactivating effect of the pyridine rings, suggests that EAS reactions would be challenging and may lead to a mixture of products.
Oxidation and Reduction Chemistry of the Heterocycle
The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxides. The formation of either the N-1 or N-8 oxide, or the dioxide, is possible. The electronic environment around each nitrogen atom, influenced by the C-2 methyl and C-6 bromo substituents, would determine the relative ease of oxidation at each site.
Reduction of the 1,8-naphthyridine ring system can be achieved through various methods, including catalytic hydrogenation. This process typically leads to the saturation of one or both of the pyridine rings, yielding tetrahydro- or octahydro-1,8-naphthyridines. The specific product obtained depends on the reaction conditions, including the catalyst, pressure, and temperature.
Chichibabin and Related Amination Reactions
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, such as pyridine and its derivatives, using sodium amide (NaNH₂). wikipedia.orgslideshare.net The reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion attacks the ring and displaces a hydride ion. wikipedia.org This reaction typically occurs at the α- or γ-positions relative to the ring nitrogen. wikipedia.org
For this compound, the potential sites for a Chichibabin-type amination would be the C-4 and C-7 positions. However, the presence of a bromine atom at the C-6 position, which is a good leaving group, introduces the possibility of a competing nucleophilic aromatic substitution (SNAr) reaction. It is well-established that 2-halopyridines undergo nucleophilic substitution of the halogen atom under much milder conditions than the Chichibabin reaction. myttex.net
Therefore, treatment of this compound with sodium amide or other strong nitrogen nucleophiles could potentially lead to two different products: amination at C-4 or C-7 via a Chichibabin-type mechanism, or substitution of the bromine at C-6 via an SNAr mechanism. The latter is often the more favorable pathway when a halogen is present at a position activated towards nucleophilic attack. Intramolecular versions of the Chichibabin reaction have also been reported, where a nitrile group within the molecule can act as the nitrogen source for amination. wikipedia.org
Transformations of the C-2 Methyl Group
The methyl group at the C-2 position of the 1,8-naphthyridine ring is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to a variety of chemical transformations.
Side-Chain Functionalization: Oxidation, Halogenation, and Condensation Reactions
The activated C-2 methyl group can undergo oxidation to yield the corresponding carboxylic acid. For example, 1,8-naphthyridine-2-carboxylic acid has been synthesized and used as a molecular probe. nih.gov
Halogenation of the C-2 methyl group can also be achieved. For instance, the bromination of 2-methyl-1,8-naphthyridine derivatives with N-bromosuccinimide (NBS) under infrared light has been reported to yield the corresponding 2-bromomethyl-1,8-naphthyridine derivatives.
The acidity of the C-2 methyl protons also facilitates condensation reactions with various electrophiles, particularly aldehydes, in what is known as a Knoevenagel-type condensation. researchgate.net These reactions are typically base-catalyzed and lead to the formation of styryl-1,8-naphthyridine derivatives. researchgate.net A variety of aromatic and heteroaromatic aldehydes can be used in this reaction, providing access to a wide range of functionalized 1,8-naphthyridine compounds. researchgate.net
Table 2: Examples of Side-Chain Functionalization Reactions on 2-Methyl-1,8-Naphthyridine Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| Condensation | Aromatic aldehyde, piperidine, ethanol, 70 °C | 2-Styryl-1,8-naphthyridine |
| Condensation | 2-Aminonicotinaldehyde, acetone, choline hydroxide, H₂O, 50 °C | 2-Methyl-1,8-naphthyridine (via Friedländer synthesis) |
| Bromination | N-Bromosuccinimide (NBS), infrared light | 2-Bromomethyl-1,8-naphthyridine |
Preparation of Derivatives with Extended Conjugation
The introduction of extended π-conjugated systems onto the 1,8-naphthyridine core is a key strategy for modulating its electronic and photophysical properties. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which selectively target the carbon-bromine bond at the C6 position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species. wikipedia.org In the case of this compound, this reaction provides a direct route to biaryl and vinyl-substituted naphthyridines. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base to activate the boronic acid. organic-chemistry.orgharvard.edu The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, significantly extending the electronic conjugation of the parent molecule.
Interactive Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-methyl-6-phenyl-1,8-naphthyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 6-(4-methoxyphenyl)-2-methyl-1,8-naphthyridine |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-methyl-6-(thiophen-2-yl)-1,8-naphthyridine |
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This transformation is highly efficient for creating C(sp²)-C(sp) bonds, leading to the formation of arylalkynes. These products are not only valuable in their own right but also serve as precursors for more complex structures through subsequent reactions of the alkyne.
Interactive Table 2: Representative Sonogashira Coupling Reactions
| Alkyne Coupling Partner (R-C≡CH) | Catalyst System | Co-catalyst | Base | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 2-methyl-6-(phenylethynyl)-1,8-naphthyridine |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | 2-methyl-6-((trimethylsilyl)ethynyl)-1,8-naphthyridine |
| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 6-(hept-1-yn-1-yl)-2-methyl-1,8-naphthyridine |
Other cross-coupling reactions, such as the Heck reaction (with alkenes) and Stille coupling (with organostannanes), can also be employed to synthesize derivatives with extended conjugation, further demonstrating the versatility of the 6-bromo substituent as a synthetic handle.
Multi-Component Reactions (MCRs) Involving this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly valued for their efficiency and atom economy. While specific, extensively documented MCRs employing this compound as a starting component are not prevalent in the literature, its structure makes it a highly suitable candidate for such transformations.
The reactivity of the C-Br bond allows for its participation in sequential MCRs. For instance, a one-pot sequence could begin with a Sonogashira coupling to introduce an alkyne, followed by an in-situ cycloaddition with other components. A potential MCR could involve a palladium-catalyzed coupling-addition-cyclocondensation sequence. For example, a Sonogashira coupling of this compound with a terminal alkyne, followed by the addition of a nucleophile and a subsequent intramolecular cyclization, could lead to complex fused heterocyclic systems in a single pot. The development of such MCRs would represent a significant advancement, enabling the rapid generation of diverse chemical libraries based on the 1,8-naphthyridine scaffold for biological screening.
Chemo- and Regioselectivity in Complex Reaction Systems
The concept of chemo- and regioselectivity is crucial when dealing with multifunctional molecules like this compound. The molecule possesses several potentially reactive sites: the C6-Br bond, the C2-methyl group, and the nitrogen atoms of the naphthyridine rings.
In the context of the palladium-catalyzed cross-coupling reactions discussed previously (Suzuki, Sonogashira, etc.), exceptional chemoselectivity is observed. The reaction occurs exclusively at the C(sp²)-Br bond, which is the most reactive site for oxidative addition to the palladium(0) catalyst. The C-H bonds of the aromatic ring and the C-H bonds of the methyl group are inert under these conditions.
The regioselectivity is predetermined by the starting material, with functionalization occurring specifically at the C6 position. A more nuanced aspect of selectivity involves the influence of the ring nitrogens. The nitrogen atoms, particularly the N8 atom, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, a known issue in reactions with nitrogen-containing heterocyles often referred to as the "2-pyridyl problem". acs.org However, this challenge is typically overcome by the careful selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which promote the desired reductive elimination step and prevent catalyst deactivation. organic-chemistry.orgwikipedia.org
Furthermore, in reactions such as the Buchwald-Hartwig amination, where a new carbon-nitrogen bond is formed, the C6-Br bond is again the exclusive site of reaction. wikipedia.org This allows for the selective introduction of primary or secondary amines at this position, without competing N-arylation at the ring nitrogens, further highlighting the predictable and high degree of chemoselectivity inherent in the reactivity of this substrate. This selective reactivity makes this compound a reliable and predictable building block in the synthesis of complex, highly functionalized molecules.
Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromo 2 Methyl 1,8 Naphthyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 6-Bromo-2-methyl-1,8-naphthyridine, providing detailed information about its atomic arrangement and dynamic behavior.
Comprehensive 2D NMR Analysis (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the this compound scaffold. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. princeton.eduyoutube.com For the naphthyridine core, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to trace the spin systems. For instance, the proton at position 3 would show a correlation to the proton at position 4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond proton-carbon correlations. princeton.eduyoutube.com This is crucial for assigning the carbon signal directly attached to a specific proton. For example, the proton signal of the methyl group at position 2 would correlate with its corresponding carbon signal.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. princeton.edu In the case of derivatives of this compound, NOESY or ROESY could reveal spatial relationships between substituents and the naphthyridine core.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through bonds (2-3 bonds) | Identifies adjacent protons on the naphthyridine rings. |
| HSQC | ¹H-¹³C direct one-bond correlations | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirms the connectivity of the entire molecular framework. |
| NOESY/ROESY | ¹H-¹H correlations through space | Determines spatial proximity of protons and conformational features. |
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of molecules. nih.gov For derivatives of this compound, particularly those with flexible side chains, VT-NMR could be used to study the rotation of these chains and any resulting conformational isomers. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or sharpening, which can indicate dynamic processes. researchgate.net At lower temperatures, the exchange between different conformations may slow down, allowing for the observation of distinct signals for each conformer.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of this compound and its derivatives. researchgate.net HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₇BrN₂), the expected exact mass can be calculated and compared to the experimental value.
Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The bromine atom in this compound would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which aids in its identification. Analysis of the fragment ions can help to confirm the connectivity of the molecule.
| Technique | Information Provided | Application to this compound |
| HRMS | Precise molecular mass and fragmentation pattern | Confirms the elemental formula (C₉H₇BrN₂) and provides structural clues from fragment ions. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis in Complex Systems
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and analyze the bonding within a molecule. oatext.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These would include C-H stretching vibrations from the methyl group and the aromatic rings, C=C and C=N stretching vibrations within the naphthyridine core, and the C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C and C=N stretching vibrations of the aromatic system are typically strong in the Raman spectrum. oatext.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methyl) | 3000-2850 |
| C=N stretching | 1650-1550 |
| C=C stretching (aromatic) | 1600-1450 |
| C-Br stretching | 700-500 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Detailed Electronic Structure and Photophysical Property Correlation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. uni-mainz.de
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the conjugated naphthyridine ring system. libretexts.org The position and intensity of these absorption bands can be influenced by substituents and the solvent environment. researchgate.net
Fluorescence Spectroscopy: Many naphthyridine derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound or its derivatives may exhibit fluorescence emission at a longer wavelength. edinst.com The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from these studies. The presence of the heavy bromine atom might lead to quenching of fluorescence and an increase in phosphorescence.
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| UV-Vis Absorption | Wavelengths of electronic absorption (λmax) | Characterizes the π-π* and n-π* electronic transitions in the conjugated system. |
| Fluorescence Emission | Wavelengths of emitted light, quantum yield | Investigates the photoluminescent properties and the effect of the bromo substituent. |
Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methyl 1,8 Naphthyridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 6-Bromo-2-methyl-1,8-naphthyridine, DFT calculations can predict its geometry and a host of electronic properties that govern its behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity and its ability to participate in various reactions. ias.ac.in
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species. For 1,8-naphthyridine (B1210474) derivatives, the HOMO and LUMO are typically distributed across the fused ring system, and their precise energies and localizations are influenced by the nature and position of substituents. While specific values for this compound are not available in the public domain, studies on similar naphthyridine structures show that the electronic properties can be tuned by substituents. researchgate.netnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations. |
The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the nitrogen atoms of the naphthyridine core are expected to be regions of negative potential, making them likely sites for protonation or coordination to metal centers. The hydrogen atoms and the carbon atom attached to the bromine would likely exhibit a more positive potential. This analysis is invaluable for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.
The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. sigmaaldrich.com These interactions represent the delocalization of electron density from a Lewis-type orbital to a non-Lewis orbital. In this compound, significant delocalization is expected within the aromatic naphthyridine ring system. The analysis can also reveal hyperconjugative interactions involving the methyl group and the electronic influence of the bromine substituent.
Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C-C) | π(C-N) | > 20 |
| LP(N) | π(C-C) | ~ 5-10 |
| σ(C-H) | σ*(C-Br) | < 1 |
| Note: These values are representative examples and not based on actual calculations for the specific molecule. |
Reaction Mechanism Studies Using Computational Methods
Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are fundamental to understanding reaction mechanisms. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to model the geometry and electronic structure of the transition states. This information is crucial for understanding the factors that control the reaction's feasibility and selectivity.
By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy or activation barrier. This barrier determines the rate of the reaction; a lower activation barrier corresponds to a faster reaction.
For a hypothetical reaction, such as the methylation of a related 1,8-naphthyridine derivative, computational studies can map out the entire reaction pathway, including the activation energies for each step. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Correlation with Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of this compound, such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. Density Functional Theory (DFT) is a commonly employed method for these predictions, often showing a strong correlation with experimental data.
Theoretical calculations for similar naphthyridine derivatives have demonstrated the accuracy of these predictive models. For instance, studies on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have utilized DFT with the 6-311G(d,p) basis set to interpret FTIR and FT-Raman spectra. researchgate.net Anharmonic frequency computations using methods like Vibrational Self-Consistent Field (VSCF) have shown close agreement with observed frequencies, highlighting the predictive power of these theoretical approaches. researchgate.net
For this compound, DFT calculations would typically involve geometry optimization of the molecule, followed by frequency calculations to predict the IR spectrum. The calculated vibrational frequencies and intensities can then be compared with experimental FTIR and FT-Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). In studies of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, TD-DFT has been successfully used to support the assignment of experimental absorption bands to specific electronic transitions, such as π→π* transitions. ias.ac.inias.ac.in The deviation between calculated and experimental absorption maxima for these related compounds was found to be as low as 0.4% to 10.3%, indicating a high level of accuracy. ias.ac.in
The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Theoretical chemical shifts for ¹H and ¹³C nuclei of this compound can be calculated and correlated with experimental data, aiding in the complete assignment of the NMR signals. Such computational studies have been effectively used for the structural elucidation of various heterocyclic compounds.
Table 1: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima for a Representative Naphthyridine Derivative
| Compound | Experimental λ_max (nm) | Theoretical λ_max (nm) (TD-DFT) | Assignment |
| Substituted 1,8-Naphthyridine | ~320 | ~288 | π→π* |
Note: Data is illustrative and based on findings for related naphthyridine compounds. ias.ac.inias.ac.in
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Naphthyridine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT) |
| C-H stretch (aromatic) | 3100-3000 | 3080 |
| C=N stretch | 1650-1550 | 1620 |
| C-Br stretch | 680-515 | 650 |
| C-CH₃ stretch | 1380-1365 | 1370 |
Note: Frequencies are typical ranges and illustrative for a bromo-methyl substituted naphthyridine derivative.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions (in non-biological contexts)
Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational space of molecules and to study intermolecular interactions over time. For this compound, MD simulations in non-biological contexts, such as in various solvents or in the solid state, can reveal important information about its dynamic behavior and interaction patterns.
While specific MD studies on this compound in a non-biological context are not extensively documented in the reviewed literature, the methodology is well-established for other heterocyclic systems. Such simulations would typically employ a force field, such as OPLS (Optimized Potentials for Liquid Simulations), to describe the interatomic forces. rsc.org
The simulations can be used to explore the rotational freedom around the bond connecting the methyl group to the naphthyridine core and to identify the most stable conformations of the molecule. By analyzing the trajectory of the atoms over time, one can understand the flexibility of the molecule and the energy barriers between different conformational states.
Furthermore, MD simulations can provide insights into intermolecular interactions. In a simulated solvent box, the radial distribution functions between the solute (this compound) and solvent molecules can be calculated to understand the solvation shell structure. In the context of the solid state, MD can be used to study crystal packing and the nature of intermolecular forces, such as π-π stacking and halogen bonding, which are crucial for determining the material's properties. Theoretical studies on other bromo-substituted aromatic compounds have highlighted the importance of C-H···Br and Br···Br interactions in the crystal packing.
The following table outlines the potential intermolecular interactions of this compound that could be investigated using molecular dynamics simulations.
Table 3: Potential Intermolecular Interactions of this compound for MD Simulation Studies
| Interaction Type | Description | Potential Significance |
| π-π Stacking | Interaction between the aromatic rings of two naphthyridine moieties. | Influences crystal packing and electronic properties. |
| Halogen Bonding | Interaction involving the bromine atom as a halogen bond donor. | Can direct crystal assembly and influence material properties. |
| Hydrogen Bonding | Weak C-H···N or C-H···Br interactions. | Contributes to the stability of the crystal lattice. |
| van der Waals Forces | General non-covalent interactions. | Important for overall molecular packing and cohesion. |
These computational approaches provide a detailed understanding of the chemical and physical properties of this compound at the molecular level, guiding further experimental research and application development.
Advanced Applications and Role As a Molecular Building Block Non Biological Focus
Precursor in Coordination Chemistry and Ligand Design
The 1,8-naphthyridine (B1210474) framework is a classic bidentate ligand in coordination chemistry, and the presence of a bromine atom on this scaffold, as in 6-Bromo-2-methyl-1,8-naphthyridine, opens the door to constructing more intricate, multifunctional ligands.
Synthesis of Novel Polydentate Ligands Incorporating the Naphthyridine Unit
The bromine atom on the this compound molecule is a key functional handle for synthetic chemists. It serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings. These reactions allow for the covalent attachment of other coordinating groups to the naphthyridine core. For instance, another heterocyclic ring system, a phenyl group with donor substituents, or an acetylenic unit can be introduced at the 6-position. This synthetic strategy transforms the simple bidentate naphthyridine into a more complex polydentate ligand.
This approach is analogous to methods used for synthesizing scaffolded ligands from other bromo-substituted heterocycles, like 2-bromo-6-alkylaminopyridines, which are used to build complex structures for stabilizing metal chains. georgiasouthern.edu By reacting this compound with molecules containing additional donor atoms (e.g., nitrogen, oxygen, or sulfur), chemists can design ligands that can bind to metal centers in a specific, predetermined geometry.
Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Ligand Type |
|---|---|---|---|
| Suzuki Coupling | Aryl or Heteroaryl Boronic Acid/Ester | C-C (Aryl/Heteroaryl) | Tridentate or Tetradentate |
| Stille Coupling | Organostannane | C-C (Aryl, Vinyl, Alkyl) | Tridentate or Tetradentate |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Extended, rigid ligands |
| Buchwald-Hartwig Amination | Amine | C-N | Ligands with N-donor arms |
| Heck Coupling | Alkene | C-C (Alkenyl) | Flexible or rigid linkers |
Formation and Characterization of Metal Complexes (excluding biological activity)
For ligands derived from this compound, the substituent added via the bromo position can introduce a third coordination site, leading to the formation of tridentate complexes, which often exhibit enhanced stability and unique geometries compared to their bidentate counterparts.
Application of Metal Complexes in Catalysis (e.g., Cross-Coupling, Polymerization)
Metal complexes featuring naphthyridine-based ligands are of interest in the field of homogeneous catalysis. The electronic properties of the naphthyridine ligand can be tuned by modifying its substituents, which in turn influences the catalytic activity of the metal center. The electron-withdrawing nature of the naphthyridine ring can make the coordinated metal more electrophilic, enhancing its reactivity in certain catalytic cycles.
A key application for such building blocks is in the development of new catalysts for cross-coupling reactions. The challenges associated with certain Suzuki-Miyaura reactions involving heteroaromatic compounds have led to the development of alternative methods, such as palladium-catalyzed desulfinative cross-couplings. acs.org Ligands derived from naphthyridine structures can be employed to create catalysts for these and other challenging transformations, including the polymerization of olefins or ring-opening polymerization of cyclic esters, by providing a stable and electronically-tunable coordination environment for the active metal center.
Scaffold for Functional Organic Materials
The rigid, planar, and electron-deficient structure of the 1,8-naphthyridine core makes it an excellent scaffold for the construction of functional organic materials with specific electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Naphthyridine derivatives have found use as emissive layers and as electron-transport materials in OLEDs due to their high chemical and thermal stability and favorable luminescence properties. researchgate.net The electron-deficient character, caused by the two pyridine-type nitrogen atoms, facilitates efficient electron injection and transport, which is a critical requirement for high-performance OLED devices. researchgate.net
By using this compound as a starting material, organic chemists can synthesize more complex molecules for OLED applications. Through cross-coupling reactions at the bromine position, electron-donating groups can be attached to the electron-accepting naphthyridine core, creating a molecule with a strong intramolecular charge-transfer (ICT) character. Such "push-pull" architectures are fundamental to the design of modern OLED emitters, allowing for the tuning of emission color and the enhancement of quantum efficiency.
Table 2: Role of Naphthyridine Scaffolds in Organic Electronics
| Application | Function of Naphthyridine Unit | Desired Property |
|---|---|---|
| OLEDs | Electron Transport Layer (ETL) | High electron mobility, suitable LUMO level |
| OLEDs | Host material for phosphorescent emitters | High triplet energy, good thermal stability |
| OLEDs | Emissive Layer (as part of a larger molecule) | High fluorescence quantum yield, color tunability |
| OPVs | Electron Acceptor (Non-fullerene acceptor) | Strong light absorption, appropriate LUMO for charge separation |
Fluorescent Probes and Sensors (for chemical analytes, non-biological detection)
The inherent fluorescence of many heterocyclic systems can be harnessed to create chemical sensors. The 1,8-naphthyridine framework has been successfully incorporated into fluorescent probes for the detection of various analytes. researchgate.netresearchgate.net The general principle involves linking the naphthyridine unit, which acts as a fluorophore and a binding site, to a recognition unit that selectively interacts with a target analyte. This interaction causes a change in the photophysical properties of the molecule, such as an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity, or a shift in the emission wavelength.
For example, a novel Schiff-base fluorescent probe incorporating a 1,8-naphthyridine moiety was designed for the selective detection of aluminum ions (Al³⁺). researchgate.net The binding of Al³⁺ to the probe resulted in a significant enhancement of its fluorescence emission. researchgate.net The versatility of the this compound building block allows for the attachment of various receptor groups, enabling the design of highly selective probes for different metal ions or other chemical species. The detection mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).
Table 3: Mechanisms in Naphthyridine-Based Fluorescent Probes
| Mechanism | Description | Signal Output | Example Analyte |
|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from a receptor to the fluorophore. | Fluorescence 'turn-on' | Protons (H⁺), Metal Ions |
| Intramolecular Charge Transfer (ICT) | Analyte interaction changes the electronic push-pull character of the molecule. | Shift in emission wavelength (ratiometric) | Metal Ions, Anions |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the chelating naphthyridine unit restricts molecular vibrations, reducing non-radiative decay. | Fluorescence 'turn-on' | Metal Ions (e.g., Zn²⁺, Al³⁺) researchgate.net |
Molecular Switches and Logic Gates
Molecular switches and logic gates are at the forefront of nanotechnology, representing the fundamental components of molecular-scale computers and smart materials. These molecules can reversibly change their state in response to external stimuli such as light, pH, or the presence of specific chemical inputs. rsc.orgalliedacademies.org The 1,8-naphthyridine core, with its distinct electronic properties and potential for functionalization, is a promising candidate for the development of such systems.
While direct research on this compound as a molecular switch is not extensively documented, the broader family of 1,8-naphthyridine derivatives has shown significant promise. For instance, the fluorescent properties of derivatives like 2-amino-7-methyl-1,8-naphthyridine have been harnessed to construct molecular logic gates for single nucleotide polymorphism (SNP) typing. nih.gov In these systems, the presence or absence of specific DNA sequences (the inputs) leads to a change in the fluorescence intensity of the naphthyridine unit (the output), effectively performing a logic operation. nih.gov
The "fluorophore-spacer-receptor" model is a common design principle for molecular logic gates, where the 1,8-naphthyridine unit can act as the fluorophore. alliedacademies.org The bromine atom in this compound can be strategically utilized as a reactive handle to introduce various receptor moieties or to tune the electronic properties of the fluorophore, thereby influencing the switching behavior. The development of INHIBIT logic gates, for example, often relies on the specific interaction of inputs with the sensor molecule, a role that could be programmed into a this compound-based system. mdpi.com The design of such a molecular device would involve selecting inputs that can modulate the photophysical properties of the naphthyridine core, allowing it to perform complex logic operations. nih.govmdpi.com
Table 1: Examples of Logic Gate Operations
| Input A | Input B | AND Output | OR Output | INHIBIT Output (A inhibits B) |
| 0 | 0 | 0 | 0 | 0 |
| 0 | 1 | 0 | 1 | 1 |
| 1 | 0 | 0 | 1 | 0 |
| 1 | 1 | 1 | 1 | 0 |
Advanced Catalytic Applications (Beyond Ligand Role)
The application of 1,8-naphthyridine derivatives extends into the realm of advanced catalysis, where they can participate directly in catalytic cycles or act as chiral-inducing agents.
Organocatalysis Utilizing Naphthyridine Derivatives
While specific examples of this compound in organocatalysis are not yet prevalent in the literature, the inherent properties of the naphthyridine ring system suggest its potential in this field. The nitrogen atoms of the 1,8-naphthyridine core can act as Lewis basic sites, potentially activating substrates in a catalytic cycle. Furthermore, the aromatic system can be modified to create specific steric and electronic environments, which is a key aspect of designing effective organocatalysts. The development of transition metal-free methylation of 1,8-naphthyridine derivatives highlights the reactivity of this scaffold and its potential to participate in novel catalytic transformations. rsc.org
Asymmetric Catalysis Inducing Chirality
A significant area where naphthyridine derivatives have demonstrated considerable success is in asymmetric catalysis. The rigid, planar structure of the 1,8-naphthyridine skeleton makes it an excellent platform for the design of chiral ligands. These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Recent research has shown that chiral 1,8-naphthyridine-based ligands are effective in copper-catalyzed atroposelective synthesis, enabling the construction of C-O axially chiral compounds. rsc.org This demonstrates the potential of the 1,8-naphthyridine framework to induce high levels of stereocontrol. Similarly, chiral ruthenium diamine complexes have been successfully employed for the asymmetric hydrogenation of 1,5-naphthyridines, yielding chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantioselectivity. nih.gov
The this compound molecule can serve as a precursor for the synthesis of such chiral ligands. The bromine atom provides a convenient site for modification, allowing for the introduction of chiral auxiliaries or for coupling reactions to build more complex ligand structures. The methyl group can also influence the steric environment around the metal center, further refining the stereochemical control of the catalytic process.
Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. The 1,8-naphthyridine unit, with its hydrogen bonding capabilities and potential for π-π stacking interactions, is an excellent building block for the construction of supramolecular assemblies.
Design of Molecular Receptors and Host-Guest Systems
The nitrogen atoms of the 1,8-naphthyridine ring can act as hydrogen bond acceptors, while appropriate functionalization can introduce hydrogen bond donors, enabling the molecule to act as a molecular receptor. The bromine atom on this compound can be substituted with various functional groups to create a binding pocket tailored for specific guest molecules. The design of selective ligands for biological receptors, such as cannabinoid receptors, based on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, underscores the versatility of this heterocyclic system in molecular recognition. rsc.org Although this example has a biological focus, the principles of molecular recognition are directly transferable to non-biological host-guest systems.
Self-Assembled Systems for Material Science Applications
The propensity of planar aromatic molecules to self-assemble through π-π stacking interactions is a powerful tool in materials science for the creation of ordered nanostructures. The 1,8-naphthyridine core can participate in such interactions, leading to the formation of one-dimensional stacks or more complex two- and three-dimensional networks. The bromine and methyl substituents on this compound can be used to control the packing arrangement and intermolecular distances within these self-assembled structures, thereby tuning their electronic and photophysical properties.
Furthermore, 1,6-naphthyridine (B1220473) units have been incorporated into metal-organic frameworks (MOFs), demonstrating the ability of this class of compounds to form extended, porous materials. frontiersin.org These materials have potential applications in gas storage, separation, and catalysis. The functional groups on this compound could be exploited to create novel MOFs with tailored properties.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Synthetic Routes for Naphthyridine Derivatives
The future development of applications for 6-Bromo-2-methyl-1,8-naphthyridine hinges on the availability of efficient and selective synthetic methodologies. While classical methods for constructing the naphthyridine core exist, emerging research is focused on improving aspects like atom economy, step count, and functional group tolerance.
One promising area is the refinement of cross-coupling reactions. The bromine atom at the 6-position is a prime handle for derivatization, but traditional Suzuki-Miyaura couplings with certain heteroaromatic boronates can be problematic. Future research will likely focus on alternative coupling strategies, such as desulfinative cross-coupling. This method uses stable and easily prepared sulfonyl esters or sulfinate salts, which have shown high efficiency in constructing challenging bi-aryl and heteroaryl-aryl linkages. acs.org The application of such methods could significantly broaden the scope of accessible derivatives from this compound.
Moreover, C-H activation represents a powerful, modern approach to streamline synthesis. Instead of pre-functionalizing starting materials, direct C-H functionalization on a pre-formed naphthyridine ring could offer a more atom-economical route to complex derivatives. Research into regioselective C-H arylation, alkylation, or amination on the naphthyridine core, guided by the electronic influence of the existing methyl and bromo substituents, is an exciting frontier.
| Synthetic Strategy | Description | Potential Advantages for Naphthyridine Derivatives |
| Desulfinative Cross-Coupling | Utilizes sulfinate salts or sulfonyl esters as coupling partners in place of boronic acids. | Overcomes instability issues with certain boronates; often shows good reproducibility on a larger scale. acs.org |
| Direct C-H Activation | Involves the direct functionalization of a carbon-hydrogen bond, avoiding pre-functionalization steps. | Increases atom economy; reduces the number of synthetic steps; allows for late-stage functionalization. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion. | Improved safety, scalability, and reaction control; potential for higher yields and purity. |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling novel bond formations. | Mild reaction conditions; access to unique reactive intermediates and transformation pathways. |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Beyond established cross-coupling and nucleophilic substitution reactions, future research will delve into the unconventional reactivity of this compound. The interplay between the electron-deficient pyridine (B92270) rings, the methyl group, and the bromo-substituent can lead to novel chemical transformations.
One area of exploration is the activation of the methyl group. While often considered a simple spectator group, the C-H bonds of the methyl group at the 2-position could be targeted for functionalization through radical or organometallic pathways. This would open up an entirely new vector for derivatization, allowing for the introduction of new functionalities without consuming the valuable bromo-handle.
Furthermore, the naphthyridine ring system itself can participate in unprecedented transformations. For instance, dearomatization reactions could convert the planar, aromatic scaffold into three-dimensional structures, a highly sought-after transformation in medicinal chemistry and materials science. Similarly, ring-opening and rearrangement reactions under specific catalytic or photochemical conditions could yield entirely new heterocyclic systems, expanding the chemical space accessible from this starting material.
Integration of this compound into Multi-Stimuli Responsive Materials
The development of "smart" materials that respond to external stimuli is a major goal in materials science. nih.gov The unique electronic and structural features of the 1,8-naphthyridine (B1210474) core make it an excellent candidate for incorporation into multi-stimuli responsive systems. nih.govresearchgate.net
The nitrogen atoms in the naphthyridine ring are basic and can be protonated, making them responsive to changes in pH. The planar, π-conjugated system suggests potential for interesting photophysical properties, including fluorescence, which could be modulated by external factors. The bromo-substituent is a key feature, serving as a covalent attachment point to incorporate the naphthyridine unit into larger polymer backbones or to attach other functional moieties that respond to stimuli like light (photochromism) or temperature. mdpi.com
For example, integrating this compound into a polymer could lead to materials whose fluorescence changes in response to mechanical stress (mechanofluorochromism), pH, and the presence of specific metal ions that can coordinate to the naphthyridine nitrogens. mdpi.com
| Stimulus | Responsive Feature of this compound | Potential Application |
| pH | Basicity of the ring nitrogen atoms allows for protonation/deprotonation. | pH sensors, controlled release systems. |
| Mechanical Force | The rigid, planar structure could lead to changes in crystal packing or polymer conformation under stress. | Mechanochromic sensors, damage-detecting coatings. mdpi.com |
| Metal Ions | The bidentate N,N-coordination site can selectively bind to specific metal ions. | Heavy metal detectors, catalysts. |
| Light | The π-conjugated system can be functionalized with photoactive groups via the bromo-handle. | Photoswitches, light-responsive materials. |
| Temperature | Can be incorporated into thermoresponsive polymers like Poly(N-isopropyl acrylamide) (PNIPAM). nih.gov | Smart hydrogels, temperature sensors. |
Challenges in Scalable Synthesis and Industrial Applications (Non-Pharmaceutical)
The purification of intermediates and the final product can also be a bottleneck. Chromatographic methods that are common in the lab are often not economically viable on an industrial scale. Therefore, developing a synthesis that yields a product of high purity through crystallization or distillation is crucial.
For non-pharmaceutical applications, such as in organic electronics (e.g., OLEDs) or as specialized ligands in catalysis, the cost-performance ratio is critical. The compound must offer a significant performance advantage to justify a potentially higher cost compared to more established materials. Overcoming these scalability and cost challenges will require the development of highly optimized, efficient, and robust synthetic processes, potentially leveraging technologies like flow chemistry to improve consistency and yield.
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. rsc.org In the context of this compound, this synergy can be applied in several ways.
Predicting Reactivity and Guiding Synthesis: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the naphthyridine ring, helping chemists to select the most promising reaction conditions and to understand unexpected outcomes. For instance, computational modeling can predict the regioselectivity of a C-H activation reaction or the barrier to a novel transformation.
Designing Functional Molecules: Computational screening can be used to design new derivatives of this compound with specific desired properties. For example, researchers can model the electronic and photophysical properties (e.g., absorption and emission wavelengths) of various substituted naphthyridines to identify promising candidates for OLED materials before undertaking their synthesis. rsc.org Molecular docking and dynamics simulations can predict how these molecules will interact with other materials or within a polymer matrix. rsc.org
This "in silico" first approach saves significant time and resources by focusing experimental efforts on the most promising candidates. The experimental results, in turn, provide feedback to refine and improve the computational models, creating a powerful research cycle.
| Methodology | Objective | Example Application |
| Computational (DFT) | Predict molecular structure, reactivity, and electronic properties. | Calculate the energy barriers for a proposed reaction; predict the emission wavelength of a new derivative. |
| Experimental | Synthesize compounds and measure their properties. | Perform the reaction and characterize the product; measure the fluorescence quantum yield. |
| Synergistic Approach | Use computational predictions to guide experimental design and experimental data to validate and refine computational models. | Computationally screen 50 potential derivatives, synthesize the top 3 most promising candidates, and use the results to build a more accurate predictive model. |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 6-Bromo-2-methyl-1,8-naphthyridine, and how do they address common experimental challenges?
- Answer : Traditional methods involve halogenation of 2-methyl-1,8-naphthyridine precursors using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Challenges include regioselectivity and byproduct formation. For example, direct bromination at the 6-position requires careful temperature modulation (80–100°C) and inert atmospheres to avoid over-bromination . Elemental analysis (C, H, N) and melting point determination are critical for verifying purity .
Q. How can researchers characterize the structural and functional integrity of this compound derivatives?
- Answer : Key techniques include:
- NMR spectroscopy : To confirm bromine substitution patterns and methyl group positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for quaternary carbons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., M+ ion at m/z 223.0 for C₉H₇BrN₂) .
- Elemental analysis : Ensures stoichiometric ratios (e.g., C: 48.4%, H: 3.1%, N: 12.5%, Br: 35.9%) .
Q. What are the common halogen substitution reactions involving the bromine group in this compound?
- Answer : The bromine at the 6-position is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) and nucleophilic substitutions (e.g., amination with NH₃/PhOH at 170°C to yield 6-amino derivatives). These reactions require palladium catalysts or basic conditions, respectively .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols for this compound to improve yield and sustainability?
- Answer : Recent advances emphasize metal-free approaches using piperidine in ethanol under reflux, achieving yields >85% while avoiding toxic catalysts . Solvent optimization (e.g., switching from DMF to ethanol) reduces environmental impact. Microwave-assisted synthesis can further reduce reaction times (e.g., from 12 hours to 2 hours) .
Q. What contradictions exist in reported biological activities of 1,8-naphthyridine derivatives, and how should they be addressed?
- Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from differences in cell lines (e.g., MCF7 vs. HeLa) or assay protocols. Standardizing cell culture conditions (e.g., serum-free media, consistent incubation times) and using orthogonal assays (e.g., apoptosis markers alongside viability tests) can resolve inconsistencies .
Q. What strategies are effective for studying the interaction of this compound with DNA or protein targets?
- Answer :
- NMR titration : Identifies hydrogen-bonding interactions (e.g., 2-amino-1,8-naphthyridine binding to CTG/CTG DNA triplexes via thymine pairing) .
- Molecular docking : Predicts binding affinities to enzymes like MAO-B or kinases, validated by enzymatic inhibition assays .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Answer : Key SAR insights include:
- Methyl group at 2-position : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .
- Bromine at 6-position : Increases electrophilicity, facilitating covalent binding to cysteine residues in target proteins .
- Substitution at 3-position : Introducing carboxyl groups improves aqueous solubility for antimicrobial applications .
Methodological Considerations
Q. What analytical workflows are recommended for resolving synthetic byproducts or impurities?
- Answer : Combine HPLC-MS for real-time monitoring of reaction mixtures and preparative TLC for isolating byproducts. For example, brominated dimers (e.g., dibromo derivatives) can be separated using silica gel columns with hexane/ethyl acetate gradients .
Q. How should researchers validate the reproducibility of biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
